N-benzyl-4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine
Description
N-benzyl-4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine is a thiazole derivative characterized by multiple sulfonyl and aryl substituents. Thiazoles are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur, widely studied for their biological activities, including antimicrobial, antifungal, and pesticidal properties . The target compound features a benzyl group at the N-position, a 4-chlorophenyl sulfonyl group at position 4, and an ethylsulfonyl group at position 2. These substituents likely enhance its electron-withdrawing properties and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-N-ethyl-2-ethylsulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S3/c1-3-23(14-15-8-6-5-7-9-15)19-18(22-20(28-19)29(24,25)4-2)30(26,27)17-12-10-16(21)11-13-17/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMZHRLBUDVWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(N=C(S2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique thiazole ring structure, which is known for its diverse biological activities. Its chemical formula is , and it exhibits significant lipophilicity due to the presence of benzyl and chlorophenyl substituents.
Research indicates that this compound acts primarily as an inhibitor of certain enzymes , particularly those involved in lipid metabolism. Its sulfonamide functional group enhances its interaction with biological targets, potentially leading to the modulation of various signaling pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related thiazole compounds. While specific data on this compound is limited, thiazoles are generally recognized for their effectiveness against a range of bacteria and fungi. For instance, compounds with similar structures have shown activity against Gram-positive bacteria and various fungal strains.
Anticancer Activity
Thiazole derivatives have been studied for their anticancer properties. Some analogs exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound against different cancer types remains an area for further investigation but aligns with the trends observed in related compounds.
Case Studies
- Inhibition of Endothelial Lipase : A related compound was identified as an endothelial lipase inhibitor, which plays a crucial role in lipid metabolism and cardiovascular health. This suggests potential applications in treating dyslipidemia and associated conditions .
- Cytotoxicity Testing : In vitro studies on thiazole derivatives indicate varying degrees of cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells). Further research into the specific cytotoxic mechanisms of this compound could provide insights into its therapeutic potential .
Data Table: Biological Activities of Thiazole Derivatives
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Research Findings
Structural Influences on Activity
- N-Substituents : The benzyl and ethyl groups in the target compound increase lipophilicity compared to analogs like the methoxypropyl group in ’s compound, which may affect membrane permeability .
- Heterocyclic Cores : Thiadiazole derivatives () exhibit broad-spectrum activity but may lack the metabolic stability of thiazoles due to differences in ring strain and electronic properties .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare thiazole-sulfonamide derivatives like N-benzyl-4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine?
- Answer: Synthesis typically involves cyclization reactions and electrophilic substitutions. For example:
- Cyclization: Thiourea reacts with ketones (e.g., p-nitro acetophenone) in ethanol under reflux to form thiazole cores .
- Sulfonylation: Sulfonyl groups are introduced via reactions with sulfonyl chlorides (e.g., tosyl chloride) under basic conditions .
- Oxidative chlorination: Lawesson’s reagent and SO₂Cl₂ are used to generate sulfonyl chlorides from thiazole intermediates .
- Key reagents: Ethanol, phosphorous oxychloride, and sodium hydroxide are frequently used for cyclization and purification .
Q. How is the structural characterization of this compound performed?
- Answer:
- Spectroscopy: IR identifies functional groups (e.g., C=S at 1243–1258 cm⁻¹, NH at 3150–3319 cm⁻¹). ¹H/¹³C-NMR confirms substitution patterns .
- X-ray crystallography: SHELX and ORTEP-III are used for crystal structure determination, with refinement via SHELXL .
- Mass spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic routes for sulfonamide-thiazole hybrids?
- Answer: Contradictions often arise from reagent selectivity or competing reaction pathways. Strategies include:
- Condition optimization: Varying temperature (e.g., 120°C for POCl₃-mediated cyclization vs. room temperature for sulfonylation ).
- Protecting groups: Temporarily blocking reactive sites (e.g., benzyl groups) to direct substitutions .
- Mechanistic validation: Using DFT calculations or isotopic labeling to confirm reaction pathways .
Q. What intermolecular interactions influence the solid-state properties of this compound?
- Answer: Hydrogen bonding and π-π stacking dominate:
- Hydrogen bonds: NH groups in thiazoles form C=O···H-N interactions, stabilizing crystal lattices .
- Sulfonyl group geometry: The tetrahedral geometry of sulfonyl groups promotes steric hindrance, affecting solubility .
- Data example: Crystallographic studies show bond angles of 104–112° for S=O···H-N interactions .
Q. How can structure-activity relationships (SAR) guide the antitumor potential of this compound?
- Answer: Key structural features for activity include:
- Sulfonyl groups: Enhance binding to kinase ATP pockets (e.g., via hydrophobic interactions) .
- Substituent effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) improve cytotoxicity by modulating cellular uptake .
- Biological assays: NCI-60 cell line screening identifies IC₅₀ values <10 μM for derivatives with tert-butyl substituents .
Methodological Challenges and Solutions
Q. What challenges arise in optimizing the yield of multi-step syntheses?
- Answer: Common issues and solutions:
- Intermediate instability: Use low-temperature quenching (e.g., –20°C for sulfonyl chloride intermediates) .
- Byproduct formation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiourea or sulfonamides .
- Yield data: Cyclization steps yield 70–94% , while sulfonylation yields 50–80% depending on steric effects .
Q. How do tautomeric forms of thiazole derivatives affect spectral interpretation?
- Answer: Thione-thiol tautomerism complicates NMR/IR analysis:
- IR differentiation: Thiones show C=S stretches (~1250 cm⁻¹), while thiols exhibit S-H (~2550 cm⁻¹) .
- NMR shifts: Thione tautomers display deshielded NH protons (δ 10–12 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
